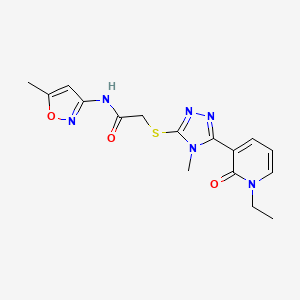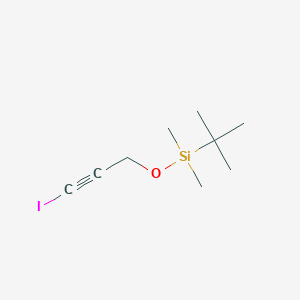
1-benzyl-5-chloro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H12ClNO . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, in the preparation of inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 269.726 Da and the monoisotopic mass is 269.060730 Da .Scientific Research Applications
Catalytic Applications
- Palladium-Based Catalysts : 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde derivatives have been utilized in the synthesis of palladacycles, which serve as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes. The palladacycles demonstrate a tridentate (N, C−, N′) pincer mode, offering a homogeneous pathway for the catalytic reactions (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
Formation of Triazolo(thiadiazepino)indoles : Research shows the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, leading to the creation of triazolo(thiadiazepino)indoles. These heterocyclic compounds have been confirmed through X-ray diffraction, highlighting their potential in various applications (Vikrishchuk et al., 2019).
Synthesis of 1,2,4-Triazolo[5′,1′2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones
: This research describes the formation of a new heterocyclic system, 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-one, from 2-chloro-1H-indole-3-carbaldehydes. These compounds are noted for containing a rutalexin scaffold, suggesting potential biological activity (Vikrishchuk et al., 2020).
Gold-Catalyzed Cycloisomerizations
- Preparation of Indole Carbaldehydes : Gold(I)-catalyzed cycloisomerization has been used for preparing 1H-indole-2-carbaldehydes. This method is operationally simple and efficient, suitable for a variety of substrates, indicating its utility in synthetic chemistry (Kothandaraman et al., 2011).
Medicinal Chemistry and Drug Development
- Synthesis of Novel Heterocyclic Compounds : A study demonstrates the synthesis of 3-benzyl-2,6-bis-(1H-indol-3-yl)-piperidin-4-one, derived from indole-3-carbaldehyde, showing antimicrobial activity. This highlights its potential in developing new medications (Mubarak, 2017).
Green Chemistry
- Green Synthesis Methods : Indole-3-carbaldehyde has been employed in green chemistry applications, notably in the knoevenagel condensation process. This approach is environmentally friendly and economically advantageous, emphasizing the compound's role in sustainable chemistry (Madan, 2020).
Safety and Hazards
Future Directions
Indole derivatives, including 1-benzyl-5-chloro-1H-indole-3-carbaldehyde, are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities and are considered key in the synthesis of pharmaceutically active compounds . Future research may focus on exploring the potential of these compounds in various therapeutic applications .
Mechanism of Action
Target of Action
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
It is known that indole derivatives can interact with their targets, leading to various biological effects . For instance, some indole derivatives have been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines
Molecular Mechanism
Indole derivatives are known to undergo C–C and C–N coupling reactions and reductions easily
Properties
IUPAC Name |
1-benzyl-5-chloroindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQGSQUZRGXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)


![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)


![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)
